molecular formula C18H25N3O B4741664 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B4741664
M. Wt: 299.4 g/mol
InChI Key: LIVKWILNUAJPKO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic organic compound designed for research and development purposes. Its molecular structure incorporates both a cyclohexylurea moiety and a 5-methylindole group, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. Indole derivatives, as a chemical class, have been extensively investigated and reported in scientific literature for a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The specific substitution pattern of this compound suggests it may be of significant interest in structure-activity relationship (SAR) studies, particularly for researchers exploring new therapeutic agents. The urea functional group can serve as a key pharmacophore, capable of engaging in hydrogen bonding with biological targets, which may influence the compound's mechanism of action and binding affinity. This product is provided as a high-purity material to ensure consistent and reliable results in experimental settings. It is intended for research applications only and is not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on indole-based compounds and their potential applications.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-13-7-8-17-16(11-13)14(12-20-17)9-10-19-18(22)21-15-5-3-2-4-6-15/h7-8,11-12,15,20H,2-6,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVKWILNUAJPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(5-methyl-1H-indol-3-yl)ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets in the body. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea and related compounds:

Compound Name Key Structural Features Pharmacological/Physicochemical Notes Reference
1-Cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea Cyclohexylurea + 5-methylindole-ethyl group High lipophilicity (indole + cyclohexyl); potential CNS activity
Glipizide (1-cyclohexyl-3-[[p-[2-(5-methylpyrazine-carboxamido)ethyl]phenyl]sulfonyl]urea) Cyclohexylurea + sulfonylphenyl + pyrazinecarboxamido-ethyl Sulfonylurea antidiabetic; binds SUR1 receptor; MW ~445.5 g/mol
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea Cycloxohexylurea + 4-fluorophenyl-ethyl Enhanced electronic effects (F-substituent); moderate solubility
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-methylphenylurea + indol-3-yl-ethyl Reduced steric bulk vs. cyclohexyl; possible metabolic instability
N-[2-(5-methyl-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide Sulfonamide + 5-methylindole-ethyl + alkyne Rigid alkyne spacer; potential protease inhibition

Key Comparison Points

Functional Groups and Bioactivity Sulfonylurea vs. Urea: Glipizide’s sulfonylurea group is critical for binding to pancreatic β-cell sulfonylurea receptors (SUR1), stimulating insulin secretion . Indole vs. Pyrazine/Phenyl: The 5-methylindole substituent in the target compound contrasts with Glipizide’s pyrazine-carboxamido group. Indole’s aromaticity and hydrogen-bonding capacity may enhance CNS permeability compared to pyrazine’s heteroaromaticity, which contributes to Glipizide’s antidiabetic specificity .

Physicochemical Properties Lipophilicity: The cyclohexyl group and indole system likely increase lipophilicity (logP >3), favoring blood-brain barrier penetration. In contrast, Glipizide’s sulfonyl and pyrazine groups enhance polarity, improving aqueous solubility (~0.03 mg/mL) .

Synthetic and Analytical Data Synthesis: The target compound may be synthesized via urea formation between cyclohexyl isocyanate and 2-(5-methylindol-3-yl)ethylamine, analogous to methods in .

Therapeutic Potential Glipizide: Clinically used for type 2 diabetes due to SUR1 agonism . Target Compound: The indole-ethylurea scaffold may explore neurological applications (e.g., serotonin receptor modulation) or anticancer activity, as seen in indole-based kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea, and what intermediates are critical for yield improvement?

  • Methodological Answer: Synthesis involves sequential steps:

  • Indole-ethylamine preparation: Alkylation of 5-methylindole with bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Urea formation: Reacting cyclohexyl isocyanate with the indole-ethylamine intermediate in anhydrous THF. Catalysts like DMAP or triethylamine enhance coupling efficiency .
  • Critical intermediates include the 5-methylindole ethylamine derivative and the isocyanate precursor. Yield optimization requires strict moisture control and stoichiometric balancing .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer:

  • NMR spectroscopy: 1H and 13C NMR confirm proton environments and carbon connectivity. 2D techniques (COSY, HSQC) resolve overlapping signals in the indole and cyclohexyl regions .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₁₉H₂₆N₃O: 312.2076) .
  • X-ray crystallography: Provides definitive solid-state conformation, particularly for resolving stereochemistry in the urea linkage (if crystalline) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer:

  • In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays, leveraging the urea group’s hydrogen-bonding capacity .
  • Anti-inflammatory potential: Measure COX-2 inhibition using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer:

  • Modifications to the indole moiety: Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances cytotoxicity (see analogues in ).
  • Cyclohexyl substitution: Replacing with smaller rings (e.g., cyclopropyl) may improve solubility while retaining target affinity .
  • Urea linker variations: Thiourea or carbamate replacements alter hydrogen-bonding patterns, affecting receptor binding .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

  • Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR PDB: 1M17). The urea group often anchors to ATP-binding site residues .
  • ADMET prediction: Tools like SwissADME assess logP (target ~3.5 for blood-brain barrier penetration) and CYP450 metabolism risks .
  • MD simulations: GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes in aqueous environments .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer:

  • Assay standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Solvent effects: Test DMSO tolerance (<1% v/v) to rule out artifactual inhibition .
  • Off-target profiling: Use proteome-wide affinity chromatography to identify non-specific binding partners .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer:

  • Forced degradation studies:
  • Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor via HPLC for urea bond cleavage .
  • Oxidative stress: Expose to 3% H₂O₂; indole rings are prone to oxidation, forming quinone derivatives .
  • Long-term storage: Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
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1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

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